(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride
描述
属性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(3R)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m1./s1 |
InChI 键 |
FQUDUTNJFGEMPC-OGFXRTJISA-N |
手性 SMILES |
CC(C)C[C@H](CC(=O)O)NC.Cl |
规范 SMILES |
CC(C)CC(CC(=O)O)NC.Cl |
产品来源 |
United States |
准备方法
Starting Material and Key Intermediate: 3-Isobutylglutaric Acid Anhydride
A common precursor in the synthesis is 3-isobutylglutaric acid anhydride, which can be prepared by refluxing 3-isobutylglutaric acid with acetyl chloride or acetic anhydride, followed by distillation to remove excess reagents and by-products. This anhydride can be used crude without isolation for subsequent steps.
| Step | Reagents/Conditions | Description/Outcome |
|---|---|---|
| Reflux | 3-isobutylglutaric acid + Acetyl chloride or Acetic anhydride | Formation of 3-isobutylglutaric acid anhydride |
| Distillation | Atmospheric + Vacuum | Removal of acetic acid and excess anhydride |
Formation of (3R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid Intermediate
The anhydride is reacted with ammonia in aqueous media to form the corresponding carbamoylmethyl derivative. This step typically involves:
- Combining 3-isobutylglutaric acid anhydride with aqueous ammonia (28% ammonium hydroxide solution).
- Stirring at moderate temperatures (15–60 °C).
- Separation of layers and removal of solvents under vacuum.
This yields racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Resolution of Racemic Mixture to Obtain (3R) Enantiomer
Optical resolution is a critical step to isolate the (3R) enantiomer with high enantiomeric excess (ee). Two main methods are reported:
2.3.1. Resolution Using (R)- or (S)-Phenylethylamine
- The racemic carbamoylmethyl acid is reacted with (R)- or (S)-(+)-1-phenylethylamine to form diastereomeric salts.
- These salts are crystallized from solvents such as chloroform, acetonitrile, ethyl acetate, or tetrahydrofuran.
- Recrystallization enhances optical purity, reaching >99% ee.
- The salt is then decomposed to release the pure (3R)-3-(carbamoylmethyl)-5-methylhexanoic acid.
2.3.2. Resolution Using (S)-Mandelic Acid
- Racemic 3-(aminomethyl)-5-methylhexanoic acid is combined with (S)-mandelic acid in a mixture of water, alcohol (e.g., isopropanol), or ketone (e.g., acetone).
- A precipitate forms, which is then slurried in polar protic or non-polar solvents with or without a base.
- The pure (S)- or (R)-enantiomer salt is isolated by filtration and recrystallization.
Conversion to (3R)-5-methyl-3-(methylamino)hexanoic Acid Hydrochloride
The methylamino substituent is introduced by reductive amination or methylation of the amino group on the resolved intermediate. The hydrochloride salt is then formed by treatment with hydrochloric acid in suitable solvents.
Detailed Reaction Conditions and Purification
Analytical Characterization
- Chiral HPLC : Used to determine enantiomeric purity, often showing >99% ee for the resolved product.
- NMR Spectroscopy : ^1H and ^13C NMR confirm structure and stereochemistry.
- IR Spectroscopy : Confirms functional groups, especially amide and carboxylic acid moieties.
- Powder X-ray Diffraction : Used to verify crystalline form and purity.
- Melting Point : Typically around 184–186 °C for the pure enantiomer.
Summary Table of Preparation Methods
化学反应分析
Chemical Reaction Types and Mechanisms
The compound undergoes three primary reaction categories:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ (acidic conditions) | Oximes, nitriles | Amino group oxidation dominates. |
| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives | Carboxylic acid → alcohol. |
| Substitution | NH₃, primary amines | Amides, substituted amines | Nucleophilic attack at amino group. |
Oxidation Pathways
The methylamino group (-NHCH₃) is susceptible to oxidation, forming intermediates like oximes (R-N=O) or nitriles (R-C≡N) under strong oxidizing agents (e.g., KMnO₄). This reactivity is leveraged in synthesizing bioactive derivatives for neuropharmacology.
Reduction Behavior
The carboxylic acid (-COOH) moiety is reduced to a primary alcohol (-CH₂OH) using LiAlH₄. This step is critical in modifying the compound’s polarity for enhanced blood-brain barrier penetration .
Substitution Reactions
The methylamino group participates in nucleophilic substitution with ammonia or amines, yielding amides or secondary amines. For example:
This reaction is often conducted in polar aprotic solvents (e.g., DMF) at room temperature.
Key Synthetic Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Amidomalonate synthesis | Diethyl acetamidomalonate, alkyl halides | Alkylation, hydrolysis | ~65% |
| Reductive amination | α-keto acid, NaBH₄ | RT, ethanol solvent | ~72% |
| Chiral catalysis | Rhodium catalysts, H₂ | High pressure, 50–80°C | >90% |
The industrial synthesis employs enantioselective hydrogenation with chiral rhodium catalysts to achieve >90% enantiomeric excess.
Analytical Techniques
-
NMR spectroscopy : Used to track reaction progress, particularly monitoring shifts in the methylamino (δ 2.1–2.5 ppm) and carboxylic acid (δ 12–13 ppm) protons.
-
Chiral HPLC : Verifies enantiopurity post-synthesis, with retention times distinguishing (3R) from (3S) configurations .
Stability and Reactivity Insights
科学研究应用
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by affecting the activity of neurotransmitters or other signaling molecules.
相似化合物的比较
Backbone and Functional Groups
- Target Compound: The hexanoic acid backbone with a methylamino group at C3 and methyl at C5 provides a balance of hydrophobicity (methyl groups) and polarity (amine and carboxylic acid). The carboxylic acid group enables direct interaction with biological targets, while the methylamino group enhances lipophilicity compared to primary amines .
- Ester Derivatives: Methyl and ethyl esters (e.g., methyl (3R)-5-methyl-3-(methylamino)hexanoate HCl) act as prodrugs, improving oral absorption by increasing lipophilicity. These are metabolized in vivo to the active carboxylic acid form .
- Piperidinyl Formamido Analogs: Compounds like 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid HCl incorporate a piperidine ring, which may enhance binding to receptors with hydrophobic pockets (e.g., G-protein-coupled receptors) .
Stereochemical Considerations
- The (R)-configuration in the target compound is critical for enantioselective activity. For instance, the (S)-enantiomer of methyl 3,3-dimethyl-2-(methylamino)butanoate HCl () likely exhibits distinct pharmacokinetic profiles due to differing enzyme interactions .
Pharmacokinetic Implications
- Solubility: Hydrochloride salts universally improve aqueous solubility, facilitating intravenous administration .
- In contrast, the carboxylic acid form (target compound) may have faster activity but shorter half-life .
生物活性
(3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This compound is primarily recognized for its role in various therapeutic applications, particularly in the context of neurological disorders and as a bioactive small molecule.
- Molecular Formula : C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- CAS Number : 148553-51-9
The compound is characterized by a chiral center at the 3-position, making its stereochemistry crucial for its biological activity.
Research indicates that this compound exhibits neuroprotective properties, potentially acting as a GABA (gamma-aminobutyric acid) analogue. This mechanism is particularly relevant in the treatment of conditions such as neuropathic pain, epilepsy, and anxiety disorders. The compound's structural similarity to GABA suggests it may enhance inhibitory neurotransmission in the central nervous system.
Therapeutic Applications
- Neuropathic Pain : The compound has shown efficacy in preclinical models for alleviating neuropathic pain, likely due to its action on GABA receptors.
- Epilepsy : Its GABAergic properties may contribute to anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment.
- Anxiety Disorders : The anxiolytic potential of this compound is supported by its ability to modulate GABAergic transmission.
In Vitro Studies
A study highlighted the compound's ability to inhibit certain cellular pathways associated with cancer cell survival, specifically targeting HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. The inhibition led to increased multipolar spindles and cell death in centrosome-amplified cancer cells .
In Vivo Studies
In animal models, this compound demonstrated significant analgesic effects comparable to established treatments like pregabalin . These findings suggest a promising profile for managing chronic pain conditions.
Comparative Analysis of Biological Activities
常见问题
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (3R)-5-methyl-3-(methylamino)hexanoic acid hydrochloride?
- Methodological Answer : A key precursor is the methyl ester derivative, methyl (3R)-5-methyl-3-(methylamino)hexanoate hydrochloride, which undergoes hydrolysis under acidic or basic conditions to yield the target carboxylic acid hydrochloride. Catalytic hydrogenation or enzymatic methods may also resolve stereochemistry at the 3R position. Post-synthesis, purification via recrystallization or reverse-phase chromatography ensures high purity .
Q. How is the stereochemical integrity of the 3R configuration validated during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for confirming stereochemistry. For example, coupling constants and splitting patterns in -NMR (e.g., δ 3.86–3.89 ppm for methoxy groups in ester precursors) can indicate chiral centers. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) further validates enantiomeric excess (>98%) .
Q. What analytical techniques are used to assess purity and stability of the hydrochloride salt?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHClNO for precursors). Karl Fischer titration quantifies hygroscopicity, while thermogravimetric analysis (TGA) evaluates thermal stability. For salt formation, X-ray diffraction (XRD) confirms crystalline structure .
Advanced Research Questions
Q. How can discrepancies in chiral purity measurements between HPLC and polarimetry be resolved?
- Methodological Answer : Cross-validation using orthogonal methods is essential. For instance, combine chiral HPLC (with UV detection at 210–230 nm) with optical rotation measurements (e.g., [α] = +24.4° for similar amino acids). If discrepancies persist, nuclear Overhauser effect (NOE) NMR or single-crystal XRD provides definitive stereochemical evidence .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For hydrophobic matrices, co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (using polysorbate-80) improve dissolution. pH adjustment (e.g., phosphate buffer at pH 7.4) prevents precipitation in physiological conditions. Dynamic light scattering (DLS) monitors aggregation .
Q. How is the compound characterized in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 columns). Deuterated internal standards (e.g., d-methyl derivatives) correct for matrix effects. Calibration curves typically span 1–1000 ng/mL with R >0.99 .
Q. What synthetic modifications are explored to enhance metabolic stability without altering bioactivity?
- Methodological Answer : Isosteric replacement of labile groups (e.g., substituting ester with amide bonds) reduces hepatic clearance. Deuterium incorporation at α-positions (C-D bonds) slows CYP450-mediated oxidation. Computational modeling (e.g., molecular dynamics simulations) predicts metabolic hotspots while retaining binding affinity to targets like aminotransferases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
